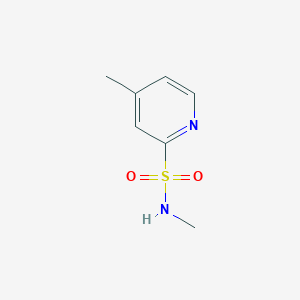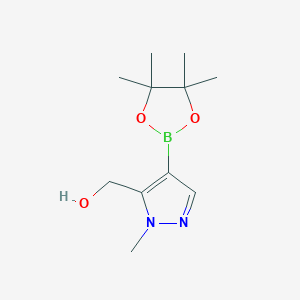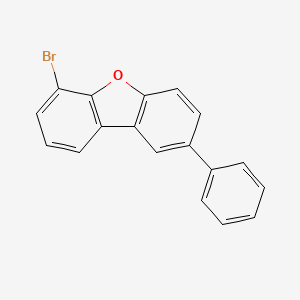![molecular formula C22H23NO2S3 B13978635 5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13978635.png)
5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a complex organic compound that belongs to the class of diketopyrrolopyrrole (DPP) derivatives. These compounds are known for their excellent electronic properties, making them valuable in various applications, particularly in organic electronics and photovoltaics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the diketopyrrolopyrrole core, which is achieved through a condensation reaction between a suitable diketone and a primary amine.
Thiophene Substitution: The diketopyrrolopyrrole core is then functionalized with thiophene groups through a Stille coupling reaction. This involves the use of a palladium catalyst and organotin reagents.
Octyl Chain Addition: Finally, the octyl chain is introduced via a nucleophilic substitution reaction, typically using an alkyl halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione undergoes various chemical reactions, including:
Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: m-CPBA, room temperature.
Reduction: LiAlH4, reflux conditions.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether, in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Aplicaciones Científicas De Investigación
5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has a wide range of scientific research applications:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Electrochromic Devices: Employed in high-contrast electrochromic devices for smart windows and displays.
Sensing Materials: Utilized in the development of sensors for detecting various chemical and biological analytes.
Polymeric Memory Devices: Applied in the fabrication of memory devices due to its stable electronic properties.
Mecanismo De Acción
The mechanism of action of 5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is primarily based on its electronic properties. The compound acts as a semiconductor, facilitating the transport of charge carriers (electrons and holes) through its conjugated π-system. This property is crucial for its applications in organic electronics and photovoltaics .
Comparación Con Compuestos Similares
Similar Compounds
Poly[2,7-(9,9-di-octyl-fluorene)-alt-4,7-bis(thiophen-2-yl)benzo-2,1,3-thiadiazole]: Known for its use in organic light-emitting diodes (OLEDs) and OPVs.
Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene): Used in OFETs and OPVs due to its high charge mobility.
Uniqueness
5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione stands out due to its unique combination of a diketopyrrolopyrrole core and thiophene substituents, which provide excellent electronic properties and stability. This makes it particularly suitable for high-performance organic electronic devices .
Propiedades
Fórmula molecular |
C22H23NO2S3 |
|---|---|
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
5-octyl-1,3-dithiophen-2-ylthieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C22H23NO2S3/c1-2-3-4-5-6-7-12-23-21(24)17-18(22(23)25)20(16-11-9-14-27-16)28-19(17)15-10-8-13-26-15/h8-11,13-14H,2-7,12H2,1H3 |
Clave InChI |
UXBLVDILNAQZJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C(=O)C2=C(SC(=C2C1=O)C3=CC=CS3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-(Benzoyloxy)ethyl]cyclobutanone](/img/structure/B13978590.png)




![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)


![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)
